Alloxan monohydrate

Descripción general

Descripción

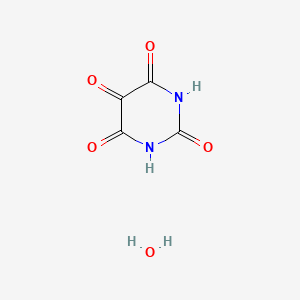

Aloxano, también conocido como aloxano hidratado, es un compuesto orgánico con la fórmula química OC(N(H)CO)₂C(OH)₂. Se clasifica como un derivado de la pirimidina y es uno de los primeros compuestos orgánicos conocidos. El aloxano fue descubierto por Justus von Liebig y Friedrich Wöhler, y fue preparado originalmente por Luigi Valentino Brugnatelli en 1818 . El compuesto es conocido por su apariencia sólida de color amarillo pálido y tiene una masa molar de 160,07 g/mol .

Métodos De Preparación

El aloxano se puede sintetizar a través de varios métodos:

Oxidación del Ácido Úrico: El método original de preparación involucró la oxidación del ácido úrico usando ácido nítrico.

Oxidación del Ácido Barbíturico: Otro método involucra la oxidación del ácido barbíturico usando trióxido de cromo.

Reducción Parcial del Aloxano: Un derivado dimérico, la aloxantina, puede prepararse mediante la reducción parcial del aloxano con sulfuro de hidrógeno.

Análisis De Reacciones Químicas

El aloxano experimenta varios tipos de reacciones químicas:

Oxidación: El aloxano se puede oxidar para formar varios productos, incluida la aloxantina.

Reducción: La reducción parcial del aloxano con sulfuro de hidrógeno produce aloxantina.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácido nítrico para la oxidación y sulfuro de hidrógeno para la reducción. Los principales productos formados a partir de estas reacciones incluyen aloxantina y murexida .

Aplicaciones Científicas De Investigación

Induction of Diabetes Mellitus

Alloxan monohydrate is widely used to induce diabetes mellitus in experimental animal models, particularly in rats and mice. The compound selectively destroys insulin-producing beta cells in the pancreas, leading to hyperglycemia that mimics Type 1 diabetes.

Dosage and Administration

- Common Dosage : The typical dosage for inducing diabetes varies between 150 mg/kg to 200 mg/kg when administered intraperitoneally.

- Procedure : Animals are fasted overnight before administration, followed by monitoring blood glucose levels to confirm the induction of diabetes.

Research on Antidiabetic Agents

Alloxan-induced diabetic models are instrumental in evaluating the efficacy of new antidiabetic drugs and natural extracts. Researchers utilize these models to assess how well potential treatments can lower blood glucose levels.

Case Studies

- In a study evaluating the antihyperglycemic effects of L. edulis, alloxan was used to induce diabetes in rats, demonstrating significant blood glucose reduction upon treatment with the extract .

- Another study tested an ethanolic extract of Momordica charantia on alloxan-induced diabetic mice, showing a marked decrease in fasting blood glucose levels after treatment .

Mechanistic Studies

Alloxan is not only used for inducing diabetes but also for understanding the underlying mechanisms of diabetic complications. It helps in studying oxidative stress and inflammatory responses associated with diabetes.

Oxidative Stress Research

Research indicates that alloxan induces oxidative stress through the generation of reactive oxygen species (ROS). This aspect is critical for understanding diabetic complications such as nephropathy and retinopathy.

| Parameter | Control Group | Alloxan Group |

|---|---|---|

| SOD (U/mL) | 15 ± 1 | 5 ± 0.5 |

| GSH (μmol/L) | 12 ± 0.8 | 3 ± 0.2 |

| MDA (nmol/mL) | 0.5 ± 0.1 | 2.5 ± 0.3 |

Development of Novel Therapeutics

The alloxan model has facilitated the development of novel therapeutic agents aimed at mitigating the effects of diabetes and its complications.

Innovative Treatment Approaches

- A study demonstrated that butin could enhance glucose metabolism and promote insulin secretion in alloxan-induced diabetic rats, showcasing its protective effects against oxidative stress .

- Another research effort focused on using salicylate-based anti-inflammatory drugs to inhibit early lesions associated with diabetic retinopathy in alloxan-induced diabetic animals .

Limitations and Considerations

While this compound is a valuable tool for diabetes research, it has limitations:

- Stability Issues : Alloxan's stability can be compromised during storage, affecting its efficacy.

- Variability in Response : Different animal strains may exhibit varying responses to alloxan administration, necessitating careful consideration when designing experiments.

Mecanismo De Acción

El aloxano ejerce sus efectos a través de la generación de especies reactivas de oxígeno (ROS) en una reacción cíclica con su producto de reducción, el ácido dialúrico . La acción tóxica de las células beta del aloxano se inicia por radicales libres formados en esta reacción redox, lo que lleva a la destrucción de las células β productoras de insulina en el páncreas . Este mecanismo se utiliza en la investigación para inducir diabetes en animales experimentales .

Comparación Con Compuestos Similares

El aloxano a menudo se compara con otros agentes diabetogénicos, como la estreptozotocina. Ambos compuestos se utilizan para inducir diabetes en animales experimentales, pero tienen diferentes mecanismos de acción. La estreptozotocina es un análogo tóxico de la glucosa que se acumula en las células beta pancreáticas a través del transportador de glucosa de baja afinidad GLUT2, lo que lleva a la alquilación del ADN y la muerte celular . En contraste, el aloxano genera especies reactivas de oxígeno para destruir las células β .

Compuestos similares al aloxano incluyen:

Estreptozotocina: Otro agente diabetogénico utilizado en la investigación.

Ácido Barbíturico: Un precursor en la síntesis de aloxano.

Aloxantina: Un derivado dimérico del aloxano formado a través de la reducción parcial.

Actividad Biológica

Alloxan monohydrate is a potent compound widely used in scientific research, particularly in the study of diabetes mellitus. It serves as a model for inducing diabetes in laboratory animals, primarily due to its selective toxicity towards pancreatic beta cells. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on glucose metabolism, and implications for diabetes research.

Alloxan induces diabetes primarily through the following mechanisms:

- Selective Toxicity : Alloxan is preferentially taken up by pancreatic beta cells via the GLUT2 glucose transporter. Once inside the cells, it generates reactive oxygen species (ROS) through a cyclic redox reaction involving its reduction product, dialuric acid. This process leads to oxidative stress and ultimately results in beta-cell apoptosis .

- Inhibition of Insulin Secretion : Alloxan inhibits glucose-induced insulin secretion by targeting glucokinase, a key enzyme in glucose metabolism within beta cells. This inhibition disrupts insulin production and contributes to hyperglycemia .

- Induction of Oxidative Stress : The generation of ROS leads to cellular damage, exacerbating the loss of insulin-producing cells and further impairing glucose homeostasis .

Biological Effects

The administration of this compound has been extensively studied in various animal models. Here are some notable findings:

- Diabetes Induction : A common dosage for inducing diabetes in rats is 150-200 mg/kg body weight via intraperitoneal injection. This results in significant hyperglycemia, with blood glucose levels often exceeding 250 mg/dL within 48 hours post-injection .

- Histopathological Changes : Alloxan treatment leads to histological alterations in pancreatic tissues, including depletion of islets and necrosis of beta cells. Immunohistochemical analyses reveal reduced insulin-positive cells post-alloxan treatment, indicating impaired insulin production .

Table 1: Summary of Key Studies on this compound

Implications for Diabetes Research

This compound serves as an invaluable tool for studying the pathophysiology of diabetes and evaluating potential therapeutic agents. Its ability to induce a state resembling type 1 diabetes allows researchers to investigate:

- Antioxidant Therapies : Studies have shown that compounds with antioxidant properties can mitigate the oxidative stress induced by alloxan, thereby protecting pancreatic beta cells from damage .

- Novel Antidiabetic Agents : The alloxan-induced diabetic model is frequently used to assess the efficacy of new antihyperglycemic drugs, providing insights into their mechanisms and potential clinical applications .

Propiedades

IUPAC Name |

1,3-diazinane-2,4,5,6-tetrone;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O4.H2O/c7-1-2(8)5-4(10)6-3(1)9;/h(H2,5,6,8,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXMTJRUNLATRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(=O)NC(=O)NC1=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074859 | |

| Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Alloxan monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10526 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2244-11-3 | |

| Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2244-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002244113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.